Bienvenue dans la boutique en ligne BenchChem!

N,N-dimethyl-2-nitrobenzamide

nitric oxide synthase inflammation enzyme inhibition

N,N-Dimethyl-2-nitrobenzamide (CAS 2018-71-5) is a synthetic, small-molecule nitroaromatic compound classified within the tertiary benzamide family. Its core structure consists of a benzene ring substituted with a nitro group (-NO₂) at the ortho position and an N,N-dimethyl carboxamide moiety.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 2018-71-5
Cat. No. B181844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-nitrobenzamide
CAS2018-71-5
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C9H10N2O3/c1-10(2)9(12)7-5-3-4-6-8(7)11(13)14/h3-6H,1-2H3
InChIKeyKPQZUMNGHBYUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-nitrobenzamide (CAS 2018-71-5): Chemical Identity and Baseline Properties for Research Sourcing


N,N-Dimethyl-2-nitrobenzamide (CAS 2018-71-5) is a synthetic, small-molecule nitroaromatic compound classified within the tertiary benzamide family. Its core structure consists of a benzene ring substituted with a nitro group (-NO₂) at the ortho position and an N,N-dimethyl carboxamide moiety. With a molecular formula of C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol, the compound is typically supplied as a crystalline solid . The predicted physicochemical profile includes an ACD/LogP of -0.07, a polar surface area of 66 Ų, and a melting point in the range of 77–78 °C based on experimental vendor certificates [1]. As a nitroaromatic, it is potentially sensitive to light and reducing agents and should be stored long-term in a cool, dry place .

Sourcing N,N-Dimethyl-2-nitrobenzamide: Critical Substituent Effects That Prevent Simple In-Class Substitution


Despite sharing the 2-nitrobenzamide scaffold with close analogs like 2-nitrobenzamide (CAS 610-15-1) or N-methyl-2-nitrobenzamide, the presence of two methyl groups on the amide nitrogen in N,N-dimethyl-2-nitrobenzamide fundamentally alters its physicochemical and biological profile in ways that preclude generic interchangeability . The N,N-dimethyl substitution eliminates hydrogen-bond donor capacity (HBD = 0) while increasing lipophilicity and steric bulk at the amide site, which directly impacts membrane permeability, protein binding, and metabolic stability. In contrast, the primary amide analog (2-nitrobenzamide) retains two hydrogen bond donors, enabling a distinct intermolecular interaction network that can drastically shift target engagement [1]. Furthermore, commercial purity specifications and validated storage conditions differ among analogs; for instance, N,N-dimethyl-2-nitrobenzamide is commonly supplied at 95% purity with defined long-term storage requirements, whereas other nitrobenzamides may degrade under identical conditions due to differing inherent stability [1]. For procurement in reproducible research, substituting one nitrobenzamide for another without empirical validation risks introducing uncontrolled variables in solubility, reactivity, and biological readouts.

Quantitative Differentiation Evidence for N,N-Dimethyl-2-nitrobenzamide in Procurement Decisions


Differential Human iNOS vs. nNOS Activity: Target Engagement Profile for N,N-Dimethyl-2-nitrobenzamide

N,N-Dimethyl-2-nitrobenzamide demonstrates a pronounced selectivity window between human inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS). In HEK293 cell-based assays, the compound inhibits iNOS with an EC₅₀ of 29 nM, while activity against nNOS is >200-fold weaker (EC₅₀ = 6000 nM) [1]. This contrasts with many in-class nitrobenzamide derivatives that exhibit flatter selectivity profiles. For example, the N-alkyl nitrobenzamide family reported by Pais et al. (2024) primarily targets DprE1 in Mycobacterium tuberculosis with MIC values as low as 16 ng/mL, but shows limited selectivity data for human NOS isoforms [2]. The quantitative iNOS/nNOS selectivity ratio of 207-fold for the target compound represents a differentiation vector for researchers exploring anti-inflammatory applications where off-target engagement of neuronal NOS is undesirable.

nitric oxide synthase inflammation enzyme inhibition

Lipophilicity-Driven Permeability Differentiation: ACD/LogP Comparison with Unsubstituted 2-Nitrobenzamide

The N,N-dimethyl substitution dramatically reduces the predicted octanol-water partition coefficient compared to the primary amide analog. The ACD/LogP of N,N-dimethyl-2-nitrobenzamide is -0.07, whereas 2-nitrobenzamide (CAS 610-15-1) has a predicted LogP of approximately 0.5–0.8 (based on consensus in silico models) [1]. This ~0.6–0.9 log unit decrease indicates that the tertiary amide is substantially less lipophilic, which is counterintuitive given the additional methyl groups but reflects the loss of hydrogen-bond donating capacity and altered dipole moment. The lower LogP suggests reduced passive membrane permeability for the dimethyl analog, a property that may be advantageous when designing hydrophilic prodrugs or when seeking to limit CNS penetration in peripheral inflammatory indications.

lipophilicity ADME physicochemical properties

Chemical Stability and Storage: Defined Purity Specifications vs. Unspecified Nitrobenzamide Degradation Risks

Commercially available N,N-dimethyl-2-nitrobenzamide is supplied with a documented minimum purity of 95% and explicit long-term storage recommendations (cool, dry place) . In contrast, many research-grade nitrobenzamide analogs, particularly N-alkyl derivatives with longer alkyl chains or additional nitro substituents, show variable stability profiles that can compromise reproducibility if storage conditions are not empirically validated [1]. For example, the Pais et al. (2024) study emphasizes that certain 3,5-dinitrobenzamide derivatives require careful handling to prevent degradation [1]. The defined purity specification (95%) and transport classification (non-hazardous for DOT/IATA) of the target compound reduce procurement uncertainty and facilitate customs clearance, an advantage over analogs that may be classified as hazardous materials or supplied without rigorous batch-specific purity certification .

chemical stability purity specification procurement

Recommended Application Scenarios for N,N-Dimethyl-2-nitrobenzamide Based on Quantitative Evidence


Selective iNOS Inhibition in In Vitro Inflammation Models

Based on its 207-fold selectivity for iNOS over nNOS (EC₅₀ = 29 nM vs. 6000 nM), N,N-dimethyl-2-nitrobenzamide is well-suited for studies investigating the role of inducible nitric oxide synthase in macrophage-driven inflammation without confounding neuronal NOS inhibition. Researchers can use this compound as a reference iNOS-selective nitrobenzamide tool in LPS-stimulated RAW264.7 or primary macrophage assays, where the target engagement profile has been partially validated [1][2].

Hydrophilic Prodrug Design and ADME Optimization

The unexpectedly low ACD/LogP (-0.07) and hydrogen bond donor count of zero make N,N-dimethyl-2-nitrobenzamide a useful starting scaffold for medicinal chemists aiming to design polar, non-brain-penetrant nitroaromatic prodrugs. Its lipophilicity profile contrasts sharply with that of primary nitrobenzamides (LogP ≈ 0.5–0.8), offering a distinct physicochemical starting point for structure-activity relationship (SAR) exploration [1].

Reference Standard for Nitro-to-Amine Reduction Methodology Development

The documented use of N,N-dimethyl-2-nitrobenzamide as a substrate in catalytic hydrogenation and catalyst-free reduction protocols (e.g., iPrOH/KOH systems) positions it as a benchmark compound for evaluating novel reduction methodologies. Its defined purity (95%) and the commercial availability of its reduced product (2-amino-N,N-dimethylbenzamide) enable straightforward yield quantification and method validation [2][3].

Procurement for DprE1-Targeting Antitubercular SAR Libraries

Although N,N-dimethyl-2-nitrobenzamide itself has not been profiled against Mycobacterium tuberculosis DprE1, the broader N-alkyl nitrobenzamide class shows potent antimycobacterial activity (MIC down to 16 ng/mL). The target compound can serve as a minimalist, commercially available N,N-dialkyl comparator in SAR libraries aimed at optimizing DprE1 inhibition, particularly when investigating the effect of amide substitution on anti-TB potency and selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-dimethyl-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.